molecular formula C26H30N2O8 B613624 Boc-Thr(Gly-Fmoc)-OH CAS No. 944283-25-4

Boc-Thr(Gly-Fmoc)-OH

Cat. No. B613624
M. Wt: 498.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr(Gly-Fmoc)-OH is a tripeptide, composed of the amino acids L-threonine, glycine, and L-phenylalanine. It is a common peptide used in scientific research and has a variety of applications due to its unique structure and properties. In

Scientific Research Applications

Synthesis and Structure Characterization

  • The synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu), showcasing methods to simplify polypeptide synthesis which could offer experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Novel Reagents and Methods

  • Research on benzotriazole reagents for the synthesis of Fmoc-, Boc-, and Alloc-protected amino acids has led to the development of stable compounds that react with various amino acids, facilitating the introduction of amino protecting groups. This method yields Fmoc-, Boc-, and Alloc-protected amino acids free of dipeptide and tripeptide impurities, indicating a significant advancement in peptide synthesis techniques (T. Ibrahim et al., 2011).

Peptide Synthesis Applications

  • The O‐Acyl isopeptide method, utilizing Boc‐Ser/Thr(Fmoc‐Xaa)‐OH as building blocks, has demonstrated efficiency in peptide synthesis. This method was applied in the synthesis of an Aβ1–42 isopeptide, revealing solvent-dependent reactions that can influence the outcome of peptide synthesis, providing insights into more efficient synthesis methods for complex peptides (A. Taniguchi et al., 2007).

Advanced Protection Strategies

  • The development of orthogonally protected building blocks, such as N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, for the construction of glycoconjugates on a solid support. This strategy allows for the assembly of complex structures, showcasing the versatility of using Boc and Fmoc groups in synthesizing highly specific and functionalized peptides and glycopeptides (Johanna Katajisto et al., 2002).

properties

IUPAC Name

(2S,3R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t15-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRTXLMOZHWXCJ-QRQCRPRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(Gly-Fmoc)-OH

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